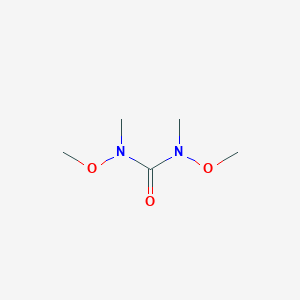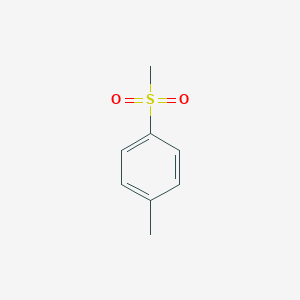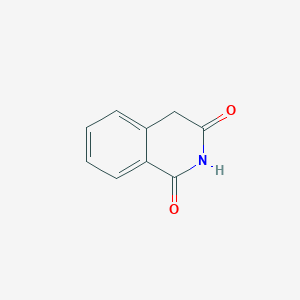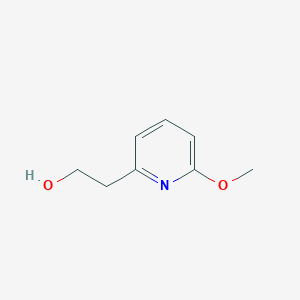
2-(6-Methoxypyridin-2-yl)ethanol
Vue d'ensemble
Description
2-(6-Methoxypyridin-2-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid that is soluble in water and has a molecular weight of 167.19 g/mol. This compound is also known as 2-(2-pyridinyl) ethanol, 6-methoxy-, and has the chemical formula C8H11NO2.
Applications De Recherche Scientifique
Field
Application
The compound (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, which contains a 6-methoxypyridin-2-yl group similar to “2-(6-Methoxypyridin-2-yl)ethanol”, has been studied for its crystal structure .
Method
The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with dimensions 0.15 × 0.12 × 0.11 mm. The data was collected using Mo K α radiation (0.71073 Å) on a SuperNova diffractometer .
Results
The crystal structure was found to be triclinic, with cell parameters a = 4.0929 (4) Å, b = 12.9527 (11) Å, c = 14.4228 (12) Å, α = 70.171 (8)°, β = 87.229 (8)°, γ = 87.567 (8)°, and V = 718.16 (12) Å .
Biodevices
Field
Application
2-methacryloyloxyethyl phosphorylcholine (MPC) polymers, which contain a methoxy group like “2-(6-Methoxypyridin-2-yl)ethanol”, have been used in the construction of biocompatible surfaces and interfaces for biodevices .
Method
MPC polymers are synthesized and applied to various material surfaces to form cell-membrane-like structures. These structures prevent nonspecific protein adsorption, making them excellent materials for biodevices .
Results
MPC polymers have shown high antibiofouling performance for both macroscopic and microscopic applications, including microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Anti-Fibrosis Activity
Field
Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which contain a pyridin-2-yl group similar to “2-(6-Methoxypyridin-2-yl)ethanol”, were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for potential anti-fibrotic activities .
Method
The compounds were synthesized and their biological activities were evaluated in vitro using HSC-T6 cells .
Results
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Antimicrobial Agents
Field
Application
The compound N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, which contains a 6-methoxypyridin-3-yl group similar to “2-(6-Methoxypyridin-2-yl)ethanol”, and its Co(II) and Cu(II) complexes have been studied as potential antimicrobial agents .
Method
The compound and its complexes were synthesized and their antimicrobial activities were evaluated in vitro .
Results
The results of this study are not specified in the available information .
Antimicrobial Agents
Field
Application
The compound N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, which contains a 6-methoxypyridin-3-yl group similar to “2-(6-Methoxypyridin-2-yl)ethanol”, and its Co(II) and Cu(II) complexes have been studied as potential antimicrobial agents .
Method
The compound and its complexes were synthesized and their antimicrobial activities were evaluated in vitro .
Results
The results of this study are not specified in the available information .
Crystal Structure Analysis
Field
Application
The compound 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, which contains a 6-methoxypyridin-2-yl group similar to “2-(6-Methoxypyridin-2-yl)ethanol”, has been studied for its crystal structure .
Method
The crystal structure was determined using X-ray diffraction techniques .
Results
The crystal structure was found to be monoclinic, with cell parameters a = 10.5097(7) Å, b = 6.6990(5) Å, c = 23.5623(15) Å, β = 92.038(6)°, and V = 1657.8(2) Å .
Safety And Hazards
Propriétés
IUPAC Name |
2-(6-methoxypyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9-8)5-6-10/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRANQHMPYZYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571392 | |
| Record name | 2-(6-Methoxypyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxypyridin-2-yl)ethanol | |
CAS RN |
195819-17-1 | |
| Record name | 2-(6-Methoxypyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

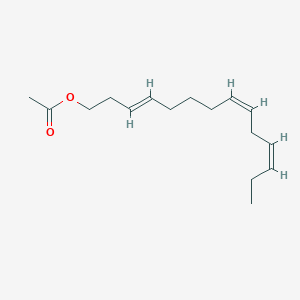
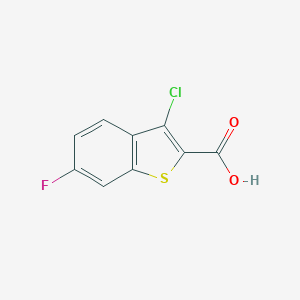
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
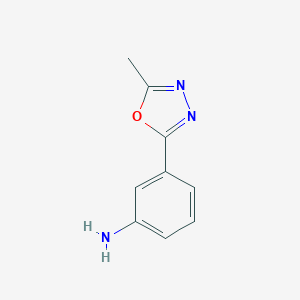

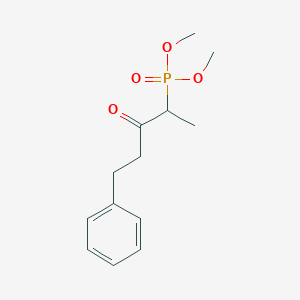
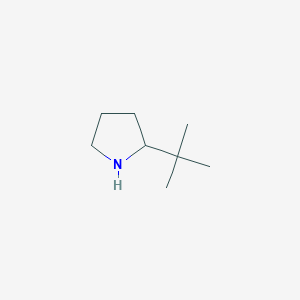
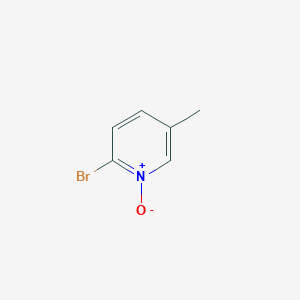
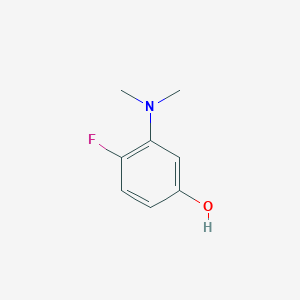
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

